molecular formula C17H12N4 B5826823 1-Naphthalen-1-yl-5-phenyltetrazole

1-Naphthalen-1-yl-5-phenyltetrazole

Cat. No.: B5826823
M. Wt: 272.30 g/mol
InChI Key: PDLHVAUTQBJDCR-UHFFFAOYSA-N
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Description

1-Naphthalen-1-yl-5-phenyltetrazole (CID 140273452) is a nitrogen-rich heterocyclic compound with the molecular formula C17H12N4. Its structure, featuring a naphthalene system linked to a phenyl-substituted tetrazole ring, is of significant interest in materials science and medicinal chemistry research. Tetrazole derivatives are known for their metabolic stability and ability to participate in metal coordination, making them valuable scaffolds in various scientific applications . In materials research, structurally similar 5-phenyltetrazole derivatives have been demonstrated to function as effective corrosion inhibitors for copper in acidic environments, with research indicating their adsorption on metal surfaces is a key mechanism . In the context of drug discovery and bioinorganic chemistry, the tetrazole moiety is a versatile pharmacophore. Research on related naphthalene-containing compounds has shown potential in anticancer applications, with mechanisms including the induction of cell cycle arrest and apoptosis in cancer cell lines . Furthermore, tetrazole-based ligands are used in the synthesis of mixed-ligand metal complexes, such as those with zinc, which are explored for their cytotoxic and antimicrobial properties . This product is provided For Research Use Only. It is intended for laboratory research purposes and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-naphthalen-1-yl-5-phenyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4/c1-2-8-14(9-3-1)17-18-19-20-21(17)16-12-6-10-13-7-4-5-11-15(13)16/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLHVAUTQBJDCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=NN2C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthalen-1-yl-5-phenyltetrazole typically involves the reaction of naphthyl and phenyl derivatives with azide compounds under specific conditions. One common method is the cycloaddition reaction between naphthyl azide and phenyl isocyanide. This reaction is usually carried out in the presence of a catalyst, such as copper(I) iodide, and under inert atmosphere conditions to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 1-Naphthalen-1-yl-5-phenyltetrazole may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Naphthalen-1-yl-5-phenyltetrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of naphthyl and phenyl derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced tetrazole derivatives.

    Substitution: The tetrazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyl ketones or phenyl ketones, while reduction can produce naphthylamines or phenylamines.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
1-Naphthalen-1-yl-5-phenyltetrazole derivatives have been investigated for their therapeutic properties, particularly in modulating drug metabolism. These compounds can influence the activity of cytochrome P450 enzymes (CYP3A4 and CYP3A5), which are crucial for drug metabolism and can affect the pharmacokinetics of various therapeutic agents .

Drug Resistance
Research indicates that these compounds may help overcome multi-drug resistance in cancer treatments by modulating P-glycoprotein expression, thereby enhancing the efficacy of anticancer drugs . This makes them valuable in developing new cancer therapies that require improved drug delivery mechanisms.

Analgesic Properties
Some studies have highlighted the analgesic effects of tetrazole derivatives, including 1-naphthalen-1-yl-5-phenyltetrazole. Compounds acting on purinergic receptors have shown promise in alleviating pain associated with neuropathic conditions, suggesting potential applications in pain management .

Biochemical Research

Biochemical Probes
Due to their ability to interact with biological targets, tetrazole derivatives are being studied as biochemical probes. Their interactions with specific proteins can provide insights into cellular signaling pathways and enzyme activities, making them useful tools in biochemical research.

Inhibitors of Glycogen Phosphorylase
Tetrazoles have been explored as inhibitors of glycogen phosphorylase, an enzyme implicated in glucose metabolism. This application is particularly relevant for developing treatments for conditions like type 2 diabetes and other metabolic disorders .

Materials Science

Catalytic Applications
The unique chemical properties of 1-naphthalen-1-yl-5-phenyltetrazole make it suitable for use as a catalyst in various chemical reactions. Its ability to facilitate reactions can lead to the synthesis of complex organic molecules, enhancing efficiency in synthetic organic chemistry.

Advanced Materials Development
The compound has potential applications in developing advanced materials due to its structural characteristics. Its incorporation into polymer matrices or other composite materials could lead to enhanced mechanical properties or improved thermal stability.

Case Studies and Research Findings

Study Focus Findings
Study on Drug Metabolism ModulationInvestigated the effects on CYP450 enzymesShowed that tetrazole derivatives can enhance oral bioavailability of drugs by modulating CYP3A4 activity
Analgesic Activity ResearchEvaluated pain relief in neuropathic modelsDemonstrated significant analgesic effects through interaction with purinergic receptors
Glycogen Phosphorylase InhibitionAssessed inhibition potential for metabolic disordersIdentified structure-activity relationships for developing new diabetes treatments

Mechanism of Action

The mechanism of action of 1-Naphthalen-1-yl-5-phenyltetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to active sites of enzymes and inhibit their activity. This interaction can disrupt normal cellular processes, leading to therapeutic effects in the case of disease treatment.

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) XLogP3 Melting Point (°C)
1-Naphthalen-1-yl-5-phenyltetrazole C₁₇H₁₂N₄ 272.30 4.1 Not reported
1-Benzyl-5-phenyltetrazole C₁₄H₁₂N₄ 236.27 ~3.5 Not reported
5-(4-Methoxynaphthyl)-5-methyltetrazole C₁₂H₁₁N₄O 245.25 ~3.8 145–147

Q & A

Q. Methodological Guidance

Parameter Criteria
Species Humans, laboratory mammals (rats/mice)
Exposure Routes Inhalation, oral, dermal
Health Outcomes Hepatic/renal effects, carcinogenicity
Study Types Peer-reviewed articles, grey literature
Databases: PubMed, TOXCENTER, and NIH RePORTER, filtered by CAS numbers (e.g., naphthalene: 91-20-3) .

How can researchers design assays to evaluate the environmental toxicity of 1-Naphthalen-1-yl-5-phenyltetrazole?

Q. Methodological Guidance

  • Aquatic toxicity : Follow OECD Test Guideline 202 (Daphnia magna immobilization assay) .
  • Bioaccumulation : Use quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) .
  • Degradation studies : HPLC-MS monitors hydrolysis/photolysis products under simulated environmental conditions .

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